molecular formula C9H10N4O2 B3349530 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- CAS No. 22247-84-3

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl-

Cat. No.: B3349530
CAS No.: 22247-84-3
M. Wt: 206.2 g/mol
InChI Key: LDIHAIDKESSPJD-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- is a chemical compound with the molecular formula C9H12N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with purine derivatives, which are readily available from commercial sources.

    Reaction Conditions: The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

    Industrial Production: On an industrial scale, the compound can be produced through the extraction and purification of natural sources such as tea leaves, cocoa beans, or kola nuts.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: It affects pathways related to cellular metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- a valuable addition to the family of purine derivatives.

Properties

IUPAC Name

7-ethenyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h4-5H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIHAIDKESSPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176787
Record name 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22247-84-3
Record name 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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